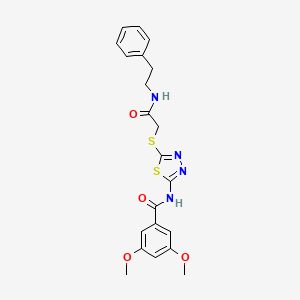

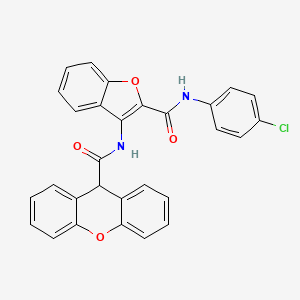

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of chlorophenyl groups. For instance, substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared through aminolysis of acyl chlorides, which could be a relevant method for synthesizing the benzofuran moiety in the target compound . Additionally, the synthesis of thiourea derivatives and their metal complexes, as discussed in another paper, involves the use of chlorinated aromatic compounds, which could be analogous to the chlorophenyl part of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . These methods could be applied to determine the structure of the target compound, with particular attention to the conformation of the benzofuran and xanthene moieties and the position of the chlorophenyl group.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to form complexes with metals, as seen with the thiourea derivative forming Co(II), Ni(II), and Cu(II) complexes . The target compound may also exhibit such coordination behavior due to the presence of the carbamoyl group, which can act as a ligand.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied using various computational methods, such as DFT calculations, to predict properties like vibrational frequencies, chemical shifts, and electronic properties . These methods could be used to estimate the properties of the target compound, such as solubility, melting point, and reactivity. The presence of the chlorophenyl group could influence the compound's electron distribution and reactivity, as seen in other chlorinated compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with benzofuran moieties have been synthesized and characterized for various applications, demonstrating the interest in this class of compounds for their versatile properties. For example, novel series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been synthesized through cyclocondensation reactions, highlighting the synthetic routes available for benzofuran derivatives and their potential for antimicrobial screening (Idrees et al., 2019). Similarly, benzofuran-2-carboxamides have been developed using a microwave-assisted multicomponent protocol, indicating efficient methods for the synthesis of substituted benzofuran derivatives (Vincetti et al., 2016).

Biological Activities

Benzofuran derivatives have been investigated for various biological activities, including antimicrobial, antioxidant, and antihyperlipidemic effects. For instance, benzofuran compounds have shown in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). Moreover, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their antioxidant and antibacterial activity, showcasing the potential of benzofuran derivatives as biologically active compounds (Shankerrao et al., 2013).

Potential Therapeutic Applications

Some benzofuran derivatives have demonstrated potential therapeutic applications, such as the in vivo antihyperlipidemic activity of N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides in rats, suggesting their utility in treating hyperlipidemia and related cardiovascular diseases (Al-qirim et al., 2012).

Mécanisme D'action

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Mode of Action

For instance, the antibacterial activity was enhanced by the negative charge of a –NO2 group on the C-5 position of imidazole .

Biochemical Pathways

Benzofuran derivatives have been reported to impact a variety of biological pathways due to their diverse pharmacological activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It’s known that the biological activity of benzofuran derivatives can be influenced by various substituents .

Propriétés

IUPAC Name |

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19ClN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZYKCESNDXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)